molecular formula C20H16N2O3S B3008717 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide CAS No. 868369-69-1

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide

Cat. No.: B3008717
CAS No.: 868369-69-1
M. Wt: 364.42
InChI Key: YWZFARUOGIUABH-MRCUWXFGSA-N
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Description

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide is a hybrid heterocyclic compound combining a chromene (coumarin) core with a benzothiazole-derived substituent. The chromene moiety (a bicyclic structure with a fused benzene and oxygen-containing ring) is functionalized at the 2-position by a carboxamide group, which is further substituted by a 3,4,7-trimethyl-1,3-benzothiazol-2-ylidene moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)18-17(11)22(3)20(26-18)21-19(24)16-10-14(23)13-6-4-5-7-15(13)25-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZFARUOGIUABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Materials Science: Its ability to form stable complexes with metals and other materials makes it useful in the development of advanced materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and chemical transformations.

Mechanism of Action

The mechanism by which 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related chromene-carboxamide derivatives and benzothiazole-containing analogs. Below is a detailed analysis:

Chromene-Carboxamide Derivatives

  • 4-oxo-N-(2,4,6-trimethylphenyl)chromene-2-carboxamide (): This analog replaces the benzothiazolylidene group with a 2,4,6-trimethylphenyl substituent. The absence of the benzothiazole ring reduces π-conjugation and alters electron-withdrawing/donating effects. Applications in fluorescence-based materials may differ due to reduced planarity.
  • 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (): While structurally distinct (substituted at the 3-position with a triazole-fluorophenethyl group), this compound shares the chromene-carboxamide backbone. The triazole moiety introduces hydrogen-bonding capability, which may enhance biological activity (e.g., kinase inhibition) compared to the benzothiazolylidene derivative.

Benzothiazole-Containing Analogs

  • 4-[cyclohexyl(methyl)sulfamoyl]-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide ():
    This compound replaces the chromene core with a benzene ring but retains the 3,4,7-trimethylbenzothiazolylidene-carboxamide group. The sulfamoyl substituent introduces strong hydrogen-bonding and polar interactions, which may improve solubility but reduce membrane permeability compared to the chromene hybrid. The absence of the oxygen-containing ring diminishes fluorescence properties critical for optical applications .

Electronic and Steric Comparisons

A hypothetical comparison of key properties is summarized below:

Property Target Compound 4-oxo-N-(2,4,6-trimethylphenyl)chromene-2-carboxamide 4-[cyclohexyl(methyl)sulfamoyl]-N-(benzothiazolylidene)benzamide
Aromatic Conjugation High (chromene + benzothiazole) Moderate (chromene + phenyl) Low (benzene + benzothiazole)
Hydrogen-Bonding Capacity Moderate (amide) Low (amide + methylphenyl) High (amide + sulfamoyl)
Solubility (Polar Solvents) Moderate Low (steric hindrance) High (polar sulfamoyl group)
Fluorescence Potential High (chromene core) Moderate (chromene core) Low (no chromene)

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